

Unraveling the Selectivity of FR-171113: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	FR-171113	
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For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of **FR-171113**, a potent antagonist of the G protein-coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1). The data presented herein is curated from publicly available experimental findings to facilitate an objective evaluation of its selectivity against other GPCRs.

FR-171113 is a non-peptide small molecule that has demonstrated significant antiplatelet activity by specifically targeting PAR1.[1] PAR1 is a key receptor in thrombosis, activated by thrombin, which plays a central role in blood coagulation. The activation of PAR1 on platelets leads to their aggregation, a critical step in the formation of blood clots.

Quantitative Analysis of FR-171113's Receptor Activity

To provide a clear and concise overview of **FR-171113**'s potency and selectivity, the following table summarizes the key quantitative data from in vitro studies. The primary measure of its activity is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit a biological process by 50%.



Target Receptor/P athway	Agonist	Assay Type	FR-171113 IC50	Reference Compound	Reference Compound IC50
PAR1	Thrombin	Platelet Aggregation	0.29 μΜ	C186-65	15 μΜ
PAR1	TRAP-6	Platelet Aggregation	0.15 μΜ	C186-65	20 μΜ
P2Y12 Receptor	ADP	Platelet Aggregation	No inhibition at 100 μM	-	-
GPVI Receptor	Collagen	Platelet Aggregation	No inhibition at 100 μM	-	-
PAR2	-	Data not available	-	-	-
PAR3	-	Data not available	-	-	-
PAR4	-	Data not available	-	-	-

TRAP-6 (Thrombin Receptor Agonist Peptide) is a synthetic peptide that specifically activates PAR1.

The data clearly indicates that **FR-171113** is a potent inhibitor of PAR1-mediated platelet aggregation.[1] Notably, it shows high selectivity for PAR1, as it does not inhibit platelet aggregation induced by ADP or collagen, which act through the P2Y12 and GPVI receptors, respectively.[1] This suggests that **FR-171113**'s antiplatelet effect is specifically mediated through the PAR1 signaling pathway.

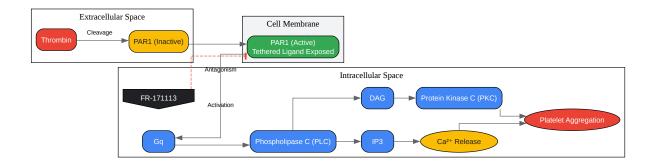
Currently, there is a lack of publicly available data on the cross-reactivity of **FR-171113** with other members of the Protease-Activated Receptor family, namely PAR2, PAR3, and PAR4. While other non-peptide PAR1 antagonists like vorapaxar have demonstrated high selectivity over PAR2 and PAR4, direct experimental evidence for **FR-171113** is needed for a complete profile.



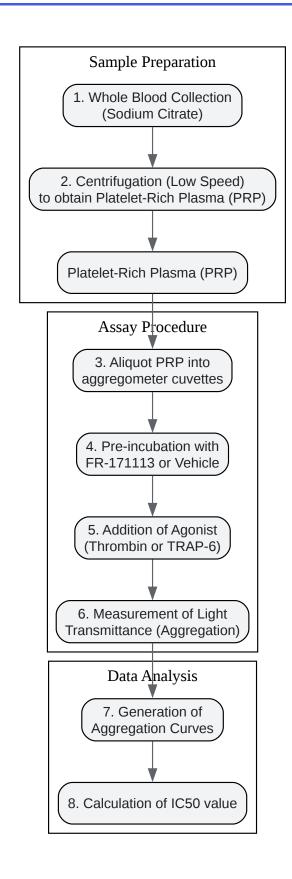
Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.









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References

- 1. In vitro antiplatelet profile of FR171113, a novel non-peptide thrombin receptor antagonist
 PubMed [pubmed.ncbi.nlm.nih.gov]
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